Product packaging for Ethyl 4,6-dichloro-5-nitronicotinate(Cat. No.:CAS No. 154012-15-4)

Ethyl 4,6-dichloro-5-nitronicotinate

Cat. No.: B173298
CAS No.: 154012-15-4
M. Wt: 265.05 g/mol
InChI Key: VMNMZVKEDHEOEJ-UHFFFAOYSA-N
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Description

Significance of Halogenated and Nitrated Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Halogenated and nitrated pyridine derivatives are of paramount importance in both organic and medicinal chemistry due to their enhanced reactivity and diverse applications. The introduction of halogen atoms and nitro groups onto the pyridine ring significantly alters its electronic properties, making it more susceptible to nucleophilic substitution reactions. This is particularly crucial for the electron-deficient pyridine ring, which is otherwise resistant to many common synthetic transformations. researchgate.net

In medicinal chemistry, the pyridine scaffold is a core component of numerous FDA-approved drugs. nih.govrsc.org The ability to functionalize the pyridine ring through halogenation and nitration provides a powerful tool for chemists to modulate a molecule's biological activity, metabolic stability, and cell permeability. nih.gov These substituted pyridines serve as key intermediates in the synthesis of a wide array of pharmaceuticals, including anticancer, antimicrobial, and cardiovascular agents. researchgate.netdovepress.com The strategic placement of chloro and nitro substituents on the nicotinate (B505614) backbone, for example, creates reactive sites that can be selectively targeted to build more complex and potent drug candidates.

Overview of Ethyl 4,6-dichloro-5-nitronicotinate as a Versatile Synthetic Intermediate

This compound is a prime example of a highly functionalized and versatile synthetic intermediate. This compound features a nicotinate core bearing two chlorine atoms and a nitro group, which collectively activate the pyridine ring for subsequent chemical modifications. The electron-withdrawing nature of these substituents makes the carbon atoms at positions 4 and 6 highly electrophilic and thus susceptible to nucleophilic attack.

This reactivity profile allows for the selective displacement of the chlorine atoms by a variety of nucleophiles, such as amines, alcohols, and thiols. This versatility enables the straightforward introduction of diverse functional groups, leading to the construction of large libraries of novel compounds. mdpi.com For instance, the reaction with amines can lead to the formation of aminopyridine derivatives, a common motif in many biologically active molecules. The nitro group can also be readily reduced to an amino group, providing another point for further chemical elaboration. chemsrc.com The strategic combination of these reactive sites makes this compound a valuable building block for the synthesis of complex heterocyclic systems with potential applications in drug discovery and materials science.

Chemical Compound Information

Compound Name
This compound
Nicotinic acid
Pyridine
Benzene
Aminopyridine

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate sigmaaldrich.com
CAS Number 154012-15-4 sigmaaldrich.comsynthonix.comscbt.com
Molecular Formula C₈H₆Cl₂N₂O₄ sigmaaldrich.comsynthonix.com
Molecular Weight 265.05 g/mol sigmaaldrich.comsynthonix.comscbt.com
Physical Form Solid sigmaaldrich.com
Purity ≥97% sigmaaldrich.comsynthonix.com
Storage Temperature Inert atmosphere, 2-8°C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2N2O4 B173298 Ethyl 4,6-dichloro-5-nitronicotinate CAS No. 154012-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O4/c1-2-16-8(13)4-3-11-7(10)6(5(4)9)12(14)15/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNMZVKEDHEOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617963
Record name Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154012-15-4
Record name Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Studies of Ethyl 4,6 Dichloro 5 Nitronicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The strong electron-withdrawing nature of the substituents, especially the nitro group, renders the pyridine (B92270) ring highly electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (SNAr). libretexts.orgpressbooks.pub The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of a leaving group (in this case, a chloride ion). libretexts.orgpressbooks.pub The stability of this intermediate is crucial, and it is significantly enhanced by electron-withdrawing groups positioned ortho or para to the site of attack, as they can delocalize the negative charge. libretexts.orgyoutube.com In Ethyl 4,6-dichloro-5-nitronicotinate, the nitro group at C-5 is meta to both the C-4 and C-6 chlorine atoms. However, the combined electron-withdrawing effects of the nitro group, the ester group, and the pyridine ring nitrogen itself create a highly activated system for SNAr reactions.

Regioselective Amination Reactions at C-4 and C-6 Positions of the Pyridine Ring

The presence of two chlorine atoms at the C-4 and C-6 positions raises the question of regioselectivity during amination reactions. The substitution of one chlorine atom over the other is dictated by the relative stability of the Meisenheimer complex formed upon nucleophilic attack at each position.

While specific kinetic studies on this compound are not extensively documented in readily available literature, the principles of SNAr on related systems provide a strong basis for predicting its reactivity. In dichloropyridines and related heterocycles, the position most activated by the ring nitrogen and other substituents will react preferentially. For instance, in 2,4-dichloropyridines, nucleophilic attack is favored at the C-4 position (para to the nitrogen), as the resulting anionic intermediate benefits from resonance stabilization involving the nitrogen atom. youtube.com Similarly, for di- and trichloropyrimidines, regioselective amination at the C-2 position has been reported. mit.edu

In the case of this compound, the C-4 and C-6 positions are ortho and para to the ring nitrogen, respectively, and both are ortho to the powerful activating nitro group. DFT calculations on analogous systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the carbon at the 4-position bears a larger positive charge, making it the more favorable site for nucleophilic attack. chemrxiv.org This suggests that amination of this compound would likely favor substitution at the C-4 position. The existence of commercial products like Ethyl 4-amino-6-chloro-5-nitronicotinate supports the feasibility of such regioselective mono-amination. libretexts.org

Table 1: Plausible Regioselective Amination Reactions

Nucleophile Expected Major Product Rationale
Ammonia (B1221849) (NH₃) Ethyl 4-amino-6-chloro-5-nitronicotinate Preferential attack at the more electrophilic C-4 position.
Primary Amines (R-NH₂) Ethyl 4-(alkyl/arylamino)-6-chloro-5-nitronicotinate Steric hindrance may influence selectivity, but electronic factors are expected to dominate.
Secondary Amines (R₂NH) Ethyl 4-(dialkylamino)-6-chloro-5-nitronicotinate Similar regioselectivity is expected, though reaction rates may be slower due to increased steric bulk.

Investigations into Reactions with Carbon-Nucleophiles

The electrophilic nature of the pyridine ring in this compound also permits reactions with various carbon-based nucleophiles. khanacademy.orgyoutube.com These reactions are valuable for forming new carbon-carbon bonds. Common carbon nucleophiles include enolates, cyanide ions, and organometallic reagents (in an SNAr context).

Studies on similar activated heterocycles have demonstrated successful SNAr reactions with carbon nucleophiles. For example, 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione reacts with malononitrile (B47326) to afford the corresponding C-4 substituted product. Vicarious Nucleophilic Substitution (VNS) is another powerful method for introducing carbon substituents onto electron-deficient rings like nitropyridines, using carbanions stabilized by groups such as sulfones. nih.govacs.org

For this compound, reaction with a soft carbon nucleophile like the enolate of malononitrile would be expected to proceed via the SNAr mechanism, likely with a preference for the C-4 position, to yield Ethyl 4-(dicyanomethyl)-6-chloro-5-nitronicotinate.

Transition Metal-Catalyzed Cross-Coupling Reactions

The two chloro-substituents on the pyridine ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Protocols for Aryl Halide Functionalization

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is one of the most versatile cross-coupling methods. organic-chemistry.orgyoutube.com Its tolerance for a wide range of functional groups and the relative stability and low toxicity of boronic acids make it highly applicable. youtube.com

For dihalogenated substrates like this compound, selective mono- or di-arylation can often be achieved by carefully controlling the reaction conditions. The reactivity of aryl chlorides is generally lower than bromides or iodides, often requiring more active catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands like PCy₃ or P(t-Bu)₃) and stronger bases. organic-chemistry.org

Regioselectivity in the Suzuki coupling of dichloropyridines can be achieved. For example, the reaction of 2,6-dichloronicotinic acid with arylboronic acids using Pd(PPh₃)₄ results in selective substitution at the C-6 position. researchgate.net In other systems, nickel-based catalysts have been developed for the selective monoarylation of dichloropyridines, where the choice of phosphine ligand (e.g., PPh₂Me) was found to be critical for controlling selectivity. nih.gov It is plausible that sequential, regioselective Suzuki couplings could be performed on this compound to introduce two different aryl or heteroaryl groups.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

Coupling Partner Catalyst System (Example) Potential Product(s)
Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ Ethyl 4-chloro-5-nitro-6-phenylnicotinate and/or Ethyl 6-chloro-5-nitro-4-phenylnicotinate
4-Methoxyphenylboronic acid Pd(OAc)₂, SPhos, K₃PO₄ Ethyl 4-chloro-6-(4-methoxyphenyl)-5-nitronicotinate and/or Ethyl 6-chloro-4-(4-methoxyphenyl)-5-nitronicotinate
Pyridine-3-boronic acid Ni(cod)₂/PPh₂Me, K₃PO₄ Ethyl 4-chloro-5-nitro-6-(pyridin-3-yl)nicotinate and/or Ethyl 6-chloro-5-nitro-4-(pyridin-3-yl)nicotinate

Exploration of Other Cross-Coupling Methodologies for Halogenated Nicotinates

Beyond the Suzuki reaction, several other cross-coupling methodologies can be applied to functionalize the C-Cl bonds of this compound.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgyoutube.com It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon centers. wikipedia.org The use of organozinc reagents could allow for the introduction of alkyl, alkenyl, and aryl groups onto the nicotinate (B505614) core. youtube.com

Stille Coupling: The Stille reaction uses an organotin (stannane) reagent and is also catalyzed by palladium. organic-chemistry.orgwikipedia.orgnumberanalytics.com It is highly versatile, though the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. numberanalytics.com Additives like copper(I) salts can accelerate the reaction. youtube.com

Hiyama Coupling: This involves the coupling of organosilanes with organic halides, activated by a fluoride (B91410) source. It is considered a more environmentally benign alternative to the Stille coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines. It would be an alternative to the SNAr approach for amination, often proceeding under milder conditions and with a broader substrate scope.

Transformations of the Ester Moiety

The ethyl ester group at the C-3 position offers another site for chemical modification, providing access to other important functional groups like carboxylic acids, amides, and alcohols.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (4,6-dichloro-5-nitronicotinic acid) under either acidic or basic conditions. Basic hydrolysis is typically performed with aqueous sodium or potassium hydroxide, followed by acidic workup. Studies on the hydrolysis of ethyl nicotinate have been reported, providing a basis for this transformation. nih.govresearchgate.net

Amidation: The ester can be converted directly to an amide by heating with an amine (ammonolysis) or, more commonly, by a two-step sequence involving hydrolysis to the carboxylic acid followed by amide bond formation using standard coupling reagents. nih.gov Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) and a base like DMAP are effective for coupling carboxylic acids with even unreactive amines. nih.gov

Reduction: The ester group can be reduced to a primary alcohol ( (4,6-dichloro-5-nitro-pyridin-3-yl)methanol). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. However, given the presence of a reducible nitro group, milder and more selective reducing agents might be necessary. Sodium borohydride (B1222165) is generally not reactive enough to reduce esters on its own, but its reactivity can be enhanced by additives or the use of specific solvent systems like methanol. scholarsresearchlibrary.com Alternatively, diisobutylaluminium hydride (DIBAL-H) is often used for the reduction of esters to alcohols, particularly at low temperatures. nih.gov

Ester Hydrolysis and Subsequent Amidation or Carboxylic Acid Derivatization

The ethyl ester group can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4,6-dichloro-5-nitronicotinic acid. This carboxylic acid is a key intermediate that can be further modified.

The derivatization of the carboxylic acid is a common strategy to introduce new functional groups. nih.govnih.gov A primary method for this is amidation, which involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid to enhance its reactivity toward the amine nucleophile. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govresearchgate.net The use of different amines allows for the synthesis of a diverse library of amide derivatives. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with amines to form amides.

Another derivatization strategy involves converting the carboxylic acid into other ester forms by reacting it with different alcohols under esterification conditions. ub.edu Reagents such as 4-sulfo-2,3,5,6-tetrafluorophenol (STP) can be used to prepare water-soluble activated esters, which can then be used in further coupling reactions. thermofisher.com

Table 1: Examples of Carboxylic Acid Derivatization This table is illustrative and based on common chemical transformations.

Starting MaterialReagent(s)Product ClassGeneral Structure of Product
4,6-dichloro-5-nitronicotinic acid1. SOCl₂ or (COCl)₂ 2. R¹R²NH (Amine)AmideAn amide with the formula C₇H₂Cl₂N₃O₃R¹R²
4,6-dichloro-5-nitronicotinic acid1. EDC, HOBt 2. R¹R²NH (Amine)AmideAn amide with the formula C₇H₂Cl₂N₃O₃R¹R²
4,6-dichloro-5-nitronicotinic acidR'OH (Alcohol), Acid catalystEsterAn ester with the formula C₇H₃Cl₂N₂O₄R'

Reductions and Other Functional Group Interconversions of the Ester Group

The ester group of this compound is susceptible to reduction by powerful reducing agents. The choice of reagent determines the final product. Strong hydridic reducing agents, such as lithium aluminum hydride (LiAlH₄), typically reduce the ester to a primary alcohol, yielding (4,6-dichloro-5-nitropyridin-3-yl)methanol.

For a more controlled reduction, specific reagents can be employed to obtain the corresponding aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent used for the partial reduction of esters to aldehydes, especially at low temperatures. vanderbilt.edu However, achieving this transformation requires careful control of stoichiometry and reaction conditions to prevent over-reduction to the alcohol. A significant challenge in these reductions is the chemoselectivity, as the nitro group is also highly susceptible to reduction.

Table 2: Reduction Products of the Ester Group This table outlines potential reduction outcomes and the reagents commonly used.

Target ProductReagentReaction ConditionsNotes
(4,6-dichloro-5-nitropyridin-3-yl)methanol (Primary Alcohol)Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THFPowerful reduction; likely to also reduce the nitro group.
4,6-dichloro-5-nitronicotinaldehyde (Aldehyde)Diisobutylaluminium Hydride (DIBAL-H)Anhydrous toluene (B28343) or CH₂Cl₂, low temperature (-78 °C)Requires careful stoichiometric control to avoid over-reduction. vanderbilt.edu

Reactivity of the Nitro Group

The nitro group is a dominant feature of the molecule, profoundly influencing its reactivity, particularly in reduction reactions and its ability to activate the pyridine ring.

Catalytic and Stoichiometric Reduction Strategies to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in the chemistry of nitropyridines. This can be achieved through various catalytic and stoichiometric methods. mdpi.com

Catalytic hydrogenation is a widely used method, typically employing a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. scispace.com This method is often clean and efficient, but care must be taken as it can also lead to the reduction of other functional groups or dehalogenation.

Stoichiometric reductions involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) in the presence of ammonium (B1175870) chloride. scispace.com An alternative system using indium metal in an aqueous solution of ammonium chloride has also been shown to be effective for the selective reduction of aromatic nitro compounds in the presence of other reducible groups like esters. orgsyn.org The existence of compounds such as Ethyl 4-amino-6-chloro-5-nitronicotinate demonstrates that selective reduction of the nitro group is feasible while preserving both the ester and a chlorine atom. bldpharm.com

Table 3: Comparison of Reduction Methods for the Nitro Group

MethodReagent(s)AdvantagesPotential Side Reactions
Catalytic HydrogenationH₂, Pd/CHigh efficiency, clean workup. scispace.comHydrodechlorination, ester reduction.
Metal/Acid ReductionSn / HClStrongly reducing, well-established. scispace.comHarsh acidic conditions, waste disposal. orgsyn.org
Metal/Neutral SaltZn / NH₄ClMilder conditions than strong acid. scispace.comMay be less efficient than other methods.
Indium-Mediated ReductionIn / NH₄Cl (aq. ethanol)High selectivity, can be performed in aqueous media. orgsyn.orgHigher cost of indium metal.

Role of the Nitro Group in Activating the Pyridine Ring for Nucleophilic Attack

The nitro group is a powerful electron-withdrawing group, operating through both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). It significantly reduces the electron density of the pyridine ring, enhancing its electrophilic character. mdpi.com This electronic activation makes the ring highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group (the C4 and C6 positions). This activation is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms act as leaving groups. Studies on analogous systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have confirmed that strong electron-attracting groups are key to promoting high reactivity towards nucleophiles. nih.gov

Proposed Reaction Mechanisms and Pathways

Elucidation of SNAr Reaction Pathways on Halogenated Nitronicotinates

The primary mechanistic pathway for the substitution of the chlorine atoms on this compound by nucleophiles is Nucleophilic Aromatic Substitution (SNAr). This multi-step mechanism is favored due to the presence of the activating nitro group and the good leaving groups (chloride ions).

The SNAr pathway proceeds via two key steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

Mechanistic Aspects of Catalytic Transformations Involving this compound Remain an Area of Developing Research

In the broader context of organometallic chemistry, catalytic cycles often commence with the oxidative addition of a substrate to a metal center. This process involves the cleavage of a bond in the substrate molecule and the formation of two new bonds to the metal, resulting in an increase in both the coordination number and the oxidation state of the metal. wikipedia.org For a molecule like this compound, this could theoretically involve the insertion of a low-valent metal complex into one of the carbon-chlorine bonds.

The reverse of this process, reductive elimination , is typically the final step in a catalytic cycle, leading to the formation of the desired product and regeneration of the catalyst. wikipedia.org In this step, two ligands attached to the metal center are coupled, and a new bond is formed between them, while the metal's oxidation state and coordination number decrease. wikipedia.orgwikipedia.org

The efficiency and selectivity of these processes are influenced by several factors, including the nature of the metal, its ligand sphere, and the electronic and steric properties of the substrate. For instance, electron-withdrawing groups, such as the nitro group and the chlorine atoms on the pyridine ring of this compound, would be expected to influence the reactivity of the C-Cl bonds towards oxidative addition.

While specific data for this compound is not available, research on structurally related halo- and nitro-substituted aromatic compounds can provide some general insights. For example, in palladium-catalyzed cross-coupling reactions, the oxidative addition of an aryl halide to a Pd(0) complex is a key step. The rate of this step is known to be sensitive to the nature of the halide and the electronic properties of the aromatic ring.

Without dedicated studies on this compound, any discussion on its behavior in catalytic transformations involving oxidative addition and reductive elimination remains speculative and based on general principles of organometallic chemistry. Further experimental and computational research is required to elucidate the specific mechanistic pathways and to generate the detailed data necessary for a thorough understanding.

Advanced Derivatization Strategies and Functionalization of Ethyl 4,6 Dichloro 5 Nitronicotinate

Regioselective Functionalization of the Pyridine (B92270) Ring via Halogen Displacement

The pyridine ring of ethyl 4,6-dichloro-5-nitronicotinate is electron-deficient due to the presence of the nitro group and the nitrogen atom in the ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, allowing for their selective replacement by various nucleophiles.

The regioselectivity of the halogen displacement is primarily governed by the electronic effects of the substituents on the pyridine ring. The nitro group at the C5 position strongly activates the C4 and C6 positions towards nucleophilic attack by stabilizing the Meisenheimer intermediate. Theoretical studies on similar dichloronitropyridines suggest that the C4 position is generally more electrophilic and thus more susceptible to initial nucleophilic attack than the C6 position. This inherent reactivity difference can be exploited to achieve regioselective monosubstitution.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates. The reaction conditions, such as temperature, solvent, and the nature of the nucleophile, can be fine-tuned to control the selectivity. For instance, bulky nucleophiles may preferentially attack the less sterically hindered position.

Table 1: Regioselective Monosubstitution of this compound with Various Nucleophiles

EntryNucleophileProduct (Major Isomer)Reaction ConditionsYield (%)
1AnilineEthyl 4-anilino-6-chloro-5-nitronicotinateEthanol (B145695), reflux, 6h85
2Sodium methoxideEthyl 4-methoxy-6-chloro-5-nitronicotinateMethanol, rt, 12h92
3BenzylamineEthyl 4-(benzylamino)-6-chloro-5-nitronicotinateAcetonitrile, 80°C, 8h88
4Sodium thiophenoxideEthyl 4-(phenylthio)-6-chloro-5-nitronicotinateDMF, 50°C, 4h95

This data is illustrative and based on the general reactivity of similar compounds.

Further functionalization can be achieved by sequential displacement of the second chlorine atom. Once the first nucleophile is introduced, the electronic properties of the pyridine ring are altered, which in turn influences the reactivity of the remaining chlorine atom. This allows for the synthesis of dissymmetrically substituted pyridine derivatives.

Sequential and Orthogonal Modifications at the Ester Linkage

The ethyl ester group at the C3 position of the molecule provides another handle for derivatization. Standard transformations such as hydrolysis, amidation, and transesterification can be employed to introduce a wide range of functional groups.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then serve as a precursor for a variety of other functional groups, for instance, through conversion to an acid chloride followed by reaction with nucleophiles.

Amidation: Direct reaction of the ester with amines, often at elevated temperatures or in the presence of a catalyst, can yield the corresponding amides. This approach allows for the introduction of a diverse array of substituents, depending on the amine used.

Transesterification: Treatment of the ethyl ester with a different alcohol in the presence of an acid or base catalyst can lead to the corresponding new ester. This is a useful strategy for modifying the physical properties of the molecule or for introducing specific functionalities via the alcohol component.

Importantly, these modifications at the ester linkage can often be performed orthogonally to the nucleophilic substitution reactions on the pyridine ring. The choice of reagents and reaction conditions is crucial to prevent unwanted side reactions. For example, harsh basic conditions for ester hydrolysis could potentially lead to competitive nucleophilic substitution by hydroxide ions on the pyridine ring.

Table 2: Orthogonal Modifications at the Ester Linkage of Ethyl 4-amino-6-chloro-5-nitronicotinate

EntryReagentProductReaction ConditionsYield (%)
1LiOH, H₂O/THF4-Amino-6-chloro-5-nitronicotinic acidrt, 24h95
2NH₃, Methanol4-Amino-6-chloro-5-nitronicotinamide100°C, sealed tube, 48h75
3Benzyl alcohol, NaOBnBenzyl 4-amino-6-chloro-5-nitronicotinateBenzyl alcohol, 120°C, 12h80

This data is illustrative and based on the general reactivity of similar compounds.

Design and Implementation of Multi-Component and Cascade Derivatization Schemes

The multiple reactive sites on this compound make it an ideal substrate for the development of multi-component reactions (MCRs) and cascade derivatization strategies. These approaches offer significant advantages in terms of efficiency and molecular diversity by forming several bonds in a single operation.

Multi-Component Reactions: An MCR could be designed to involve the simultaneous or sequential reaction of the dichloro-nitronicotinate with two different nucleophiles in a one-pot fashion. For example, a primary amine could first selectively displace the C4-chloro group, followed by the in-situ addition of a second, less reactive nucleophile to displace the C6-chloro group under modified conditions.

Cascade Reactions: A cascade reaction sequence could be initiated by a nucleophilic substitution on the pyridine ring, which then triggers a subsequent intramolecular cyclization or rearrangement. For instance, a nucleophile containing a suitably positioned functional group could be introduced at the C4 position. Subsequent activation of the C6 position or the ester group could then lead to the formation of a new heterocyclic ring fused to the pyridine core.

The design of such complex transformations requires a thorough understanding of the relative reactivity of the different functional groups within the starting material and the intermediates. Careful selection of reactants and reaction conditions is paramount to control the reaction pathway and achieve the desired complex molecular architecture.

Table 3: Hypothetical Cascade Reaction of this compound

EntryReactant 1Reactant 2ProductReaction Sequence
1This compound2-AminoethanolFused bicyclic productSNAr at C4 followed by intramolecular cyclization via O-nucleophile
2This compoundHydrazinePyridazopyridine derivativeSNAr at C4 and C6 leading to ring formation

This table presents hypothetical examples of cascade reactions for illustrative purposes.

Applications in the Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates

Construction of Fused Heterocyclic Ring Systems

The structural framework of ethyl 4,6-dichloro-5-nitronicotinate provides a robust platform for the synthesis of various fused heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Synthesis of Pyrido[x,y-z]indoles and Related Polycyclic Scaffolds

While direct, single-step syntheses of pyrido[x,y-z]indoles from this compound are not extensively documented, the compound's reactivity profile suggests its utility as a precursor. The general strategy would involve sequential nucleophilic aromatic substitution reactions followed by cyclization. For instance, reaction with an appropriate aniline derivative could displace one of the chloro groups. Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, could lead to the formation of a pyrido-fused system. The specific substitution pattern of the resulting pyrido[x,y-z]indole would depend on the choice of reagents and reaction conditions.

Derivatization to Imidazo[4,5-c]pyridine and Other Fused Imidazole Derivatives

The synthesis of imidazo[4,5-c]pyridine derivatives, which are recognized for their potential as anticancer and antimicrobial agents, can be initiated from this compound. nih.govnih.gov A key transformation involves the conversion of the starting material into a 4,5-diaminopyridine derivative. This can be achieved through a two-step process: selective nucleophilic substitution of one of the chloro groups with an amine, followed by the reduction of the nitro group. The resulting diamine can then be cyclized with various reagents, such as orthoesters or aldehydes, to furnish the desired imidazo[4,5-c]pyridine core. nih.gov

Table 1: Key Intermediates in the Synthesis of Fused Heterocycles

Starting MaterialKey IntermediateTarget Heterocycle
This compoundEthyl 4-amino-6-chloro-5-nitronicotinateSubstituted Pyridines
This compoundEthyl 4,5-diamino-6-chloronicotinateImidazo[4,5-c]pyridines

Role in Medicinal Chemistry Lead Discovery and Development

The versatility of this compound extends to its application as a key intermediate in the synthesis of various classes of therapeutic agents, highlighting its importance in drug discovery programs.

Intermediates for Kinase Inhibitors, such as IRAK4 Inhibitors

While not a direct precursor in the documented syntheses of prominent IRAK4 inhibitors like PF-06650833 and BAY-1834845, the underlying chemical scaffold of this compound is relevant to the synthesis of kinase inhibitors. thieme-connect.comacs.orgnih.govacs.orgnih.govacs.orgresearchgate.netnih.govacs.org The syntheses of many kinase inhibitors rely on substituted pyridine (B92270) and pyrimidine cores. The reactivity of the chloro and nitro groups in this compound allows for the introduction of various side chains and functional groups that are crucial for binding to the kinase active site. For example, nucleophilic substitution of the chloro groups with different amines can generate a library of compounds for structure-activity relationship (SAR) studies.

Precursors for Anti-infective and Anticoccidial Agents

This compound is a valuable precursor for the synthesis of anti-infective and anticoccidial agents. The synthesis of the anticoccidial drug Diclazuril, for example, starts from 2,6-dichloro-4-nitroaniline, a compound that could potentially be derived from the subject compound through amination and decarboxylation. guidechem.comgoogle.comgoogleapis.comnbinno.comgoogle.com The nitropyridine moiety is a key pharmacophore in several anticoccidial agents, and the presence of this feature in this compound makes it an attractive starting point for the development of new drugs in this class.

Development of Conformationally Restricted Analogs for Receptor Ligand Studies (e.g., nicotinic acetylcholine receptor (nAChR) Analogs)

The development of conformationally restricted analogs of bioactive molecules is a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties. While direct application of this compound in the synthesis of nAChR analogs like epibatidine is not directly reported, its dichloropyridine core is a common feature in such molecules. nih.govresearchgate.netmdpi.comcitycollegekolkata.org The synthesis of these complex analogs often involves multi-step sequences where a functionalized pyridine ring is a key component. The chloro and nitro functionalities of this compound can be strategically manipulated to introduce the necessary structural constraints and pharmacophoric elements required for potent and selective interaction with nicotinic acetylcholine receptors.

Potential in Agrochemical and Specialty Chemical Synthesis

The precursor, Ethyl 4,6-dichloronicotinate, is cited as an important raw material and intermediate for agrochemicals. chemicalbook.com The introduction of a nitro group can sometimes enhance the biological activity of a molecule, suggesting that this compound could be a valuable intermediate in the development of new agrochemicals. Furthermore, the diverse reactivity of this compound makes it a candidate for the synthesis of various specialty chemicals, which have a wide range of industrial applications.

Advanced Spectroscopic and Structural Characterization of Derived Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation (e.g., ¹H NMR)

Detailed ¹H NMR spectroscopic data for derivatives of Ethyl 4,6-dichloro-5-nitronicotinate are not extensively documented in publicly accessible scientific journals. While patents mention the synthesis of derivatives, they often lack the granular spectroscopic data necessary for full structural elucidation. For instance, the synthesis of "Ethyl 6-chloro-4-(isopropylamino)-5-nitronicotinate" from this compound is described in patent literature, but the corresponding ¹H NMR spectra are not provided.

In the broader context of substituted nicotinates, ¹H NMR is a fundamental tool. For a hypothetical derivative where one of the chlorine atoms is substituted by an amino group, one would expect to observe characteristic shifts for the ethyl group's quartet and triplet, a singlet for the remaining proton on the pyridine (B92270) ring, and signals corresponding to the protons of the newly introduced amino group. The precise chemical shifts would be highly dependent on the electronic environment of the substituted pyridine ring.

Table 1: Hypothetical ¹H NMR Data for a Derivative of this compound

Compound NameProtonExpected Chemical Shift (ppm)Multiplicity
Ethyl 4-amino-6-chloro-5-nitronicotinate-CH₃ (ethyl)~1.4Triplet
-CH₂ (ethyl)~4.4Quartet
Pyridine-H~8.5Singlet
-NH₂Broad SingletSinglet

Note: This table is based on general principles of NMR spectroscopy and does not represent experimentally verified data for the specific compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of derivatives of this compound, IR spectroscopy would be instrumental in confirming the introduction of new functional groups. For example, the substitution of a chlorine atom with an amino group would result in the appearance of characteristic N-H stretching vibrations in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. The spectrum would also retain characteristic peaks for the ester carbonyl group (C=O stretch) around 1720 cm⁻¹ and the nitro group (asymmetric and symmetric stretches) around 1530 and 1350 cm⁻¹, respectively.

Table 2: Expected IR Absorption Bands for a Derivative of this compound

Compound NameFunctional GroupExpected Wavenumber (cm⁻¹)
Ethyl 4-amino-6-chloro-5-nitronicotinateN-H Stretch3300 - 3500
C=O Stretch (Ester)~1720
C=C, C=N Stretch (Aromatic)1400 - 1600
N-O Stretch (Nitro)~1530 (asymmetric), ~1350 (symmetric)
C-Cl Stretch600 - 800

Note: This table is based on established IR correlation charts and does not represent experimentally recorded data for the specific compound.

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. To date, there are no publicly available crystal structures for any direct derivative of this compound in the Cambridge Structural Database (CSD). The availability of single crystals of sufficient quality is a prerequisite for such studies. Should such a derivative be crystallized, X-ray diffraction analysis would offer an unambiguous confirmation of its three-dimensional structure, providing invaluable data for understanding its chemical reactivity and potential applications.

Computational and Theoretical Investigations of Nicotinate Derivatives

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations are pivotal in elucidating the electronic structure, reactivity, and energetic properties of Ethyl 4,6-dichloro-5-nitronicotinate. Methods such as Density Functional Theory (DFT) are commonly employed to model the geometry and electronic characteristics of pyridine (B92270) derivatives. nih.govacs.org For this compound, the presence of electron-withdrawing chloro and nitro groups, alongside the ester functionality, significantly influences the electron distribution within the pyridine ring.

The optimized molecular geometry, calculated using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal key bond lengths and angles. The chloro substituents and the nitro group are expected to induce notable changes in the pyridine ring's geometry compared to unsubstituted ethyl nicotinate (B505614).

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the strong electron-withdrawing nature of the substituents would lead to a lower LUMO energy, enhancing its electrophilic character.

Reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to predict the molecule's behavior in chemical reactions. These parameters provide a quantitative measure of the molecule's tendency to accept or donate electrons.

Table 1: Representative Calculated Electronic Properties of a Substituted Nicotinate Derivative

PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-3.5 eV
HOMO-LUMO Gap3.7 eV
Electronegativity (χ)5.35 eV
Chemical Hardness (η)1.85 eV
Electrophilicity Index (ω)7.78 eV

Note: These are representative values for a dichloronitro-substituted pyridine system and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights

Computational modeling of reaction pathways provides invaluable mechanistic insights into the chemical transformations of this compound. By mapping the potential energy surface for a given reaction, chemists can identify the most probable reaction mechanism, including the structures of transition states and intermediates.

For instance, nucleophilic aromatic substitution reactions at the pyridine ring are common for such electron-deficient systems. Theoretical calculations can model the attack of a nucleophile at the carbon atoms bearing the chloro substituents. By calculating the activation energies for substitution at the C4 and C6 positions, one can predict the regioselectivity of the reaction.

Transition state theory, combined with quantum chemical calculations, allows for the determination of reaction rates. The geometry of the transition state, characterized by a single imaginary vibrational frequency, represents the highest energy point along the reaction coordinate. Analysis of the transition state structure can reveal the key bond-forming and bond-breaking events that occur during the reaction.

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Aromatic Substitution

Position of SubstitutionNucleophileSolventCalculated Activation Energy (kcal/mol)
C4MethoxideMethanol18.5
C6MethoxideMethanol17.2

Note: This table provides a hypothetical comparison of activation energies to illustrate how computational chemistry can predict regioselectivity. The values are not based on actual experimental data for this compound.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. acs.orgnih.govrsc.org For this compound, theoretical calculations can aid in the assignment of experimental spectra and provide insights into the molecule's structure and bonding.

Calculated vibrational frequencies, obtained from harmonic or anharmonic frequency calculations, can be correlated with experimental IR and Raman spectra. mdpi.com The characteristic vibrational modes associated with the nitro group (symmetric and asymmetric stretches), the carbonyl group of the ester, and the C-Cl bonds can be precisely assigned. mdpi.com

NMR chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. stevens.edu These calculations can help in the structural elucidation of the molecule and its derivatives. The predicted chemical shifts are influenced by the electronic environment of each nucleus, providing a sensitive probe of the molecular structure.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound, particularly concerning the orientation of the ethyl ester group relative to the pyridine ring. nih.govstevens.edu By calculating the relative energies of different conformers, the most stable conformation can be identified.

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1550
Nitro (NO₂)Symmetric Stretch~1350
Carbonyl (C=O)Stretch~1730
C-ClStretch~700-800

Note: These are typical frequency ranges for the specified functional groups and are intended to be illustrative.

Structure-Activity Relationship (SAR) and Ligand Design Studies utilizing Derived Scaffolds

The scaffold of this compound, a substituted pyridine ring, is a common motif in medicinal chemistry. Computational studies play a vital role in understanding the structure-activity relationships (SAR) of derivatives and in the rational design of new ligands with desired biological activities. nih.govnih.govnih.gov

SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the structure of this compound (e.g., by replacing the chloro or nitro groups with other substituents) and calculating their electronic and steric properties, a quantitative structure-activity relationship (QSAR) model can be developed.

Molecular docking simulations can be used to predict the binding mode and affinity of ligands derived from the this compound scaffold to a biological target, such as an enzyme or receptor. These simulations provide a three-dimensional model of the ligand-protein complex, highlighting key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding. This information is invaluable for the design of more potent and selective inhibitors. nih.gov

The insights gained from SAR and ligand design studies can guide the synthesis of new compounds with improved therapeutic potential. For example, if a particular substituent at the C4 position is found to enhance binding affinity, synthetic efforts can be focused on preparing analogs with similar properties at that position.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Methods for Enhanced Regio- and Stereoselectivity in Functionalization

A significant challenge in synthetic chemistry is the precise control over the position and spatial orientation of functional groups on a molecule. For nicotinate (B505614) derivatives, achieving site-selective functionalization is crucial for developing new compounds with desired properties. nih.gov

Recent advancements have shown that catalyst control can dictate the outcome of nucleophilic additions to nicotinate salts, which often produce a mixture of isomers. nih.gov For instance, the choice of a rhodium catalyst can direct the regioselective addition of aryl boron nucleophiles to different positions on the pyridinium (B92312) ring. nih.gov This catalyst-controlled approach avoids the need for substrate modifications like installing blocking groups, thereby expanding the scope of accessible dihydropyridine (B1217469) structures, which are versatile intermediates for nitrogen heterocycles. nih.gov

Future research will likely focus on discovering and developing new catalytic systems with even greater control. This includes:

Ligand Development: Designing novel ligands for transition metals (like rhodium, palladium, or nickel) to fine-tune their electronic and steric properties, thereby guiding the regioselectivity of C-H functionalization reactions. nih.govresearchgate.net

Biocatalysis: Employing enzymes, such as hydratases and lipoxygenases, which offer inherent high selectivity for functionalizing molecules under mild conditions. wur.nl This approach is environmentally friendly and can lead to the formation of specific hydroxy fatty acids from renewable feedstocks. wur.nl

Directing Group Strategies: Utilizing temporary directing groups that can guide a catalyst to a specific C-H bond, allowing for functionalization at positions that are typically unreactive. researchgate.net

These advanced catalytic methods are essential for synthesizing structurally diverse and complex molecules from simple, readily available starting materials like nicotinate esters. researchgate.netchemrxiv.org

Table 1: Catalytic Methods for Regioselective Functionalization
Catalytic ApproachCatalyst/Enzyme ExampleKey AdvantagePotential ApplicationReference
Transition Metal CatalysisRhodium/BINAP or BobphosCatalyst structure controls regioselectivity (e.g., C6 vs. C2 addition).Synthesis of diverse dihydropyridine isomers from the same nicotinate precursor. nih.gov
BiocatalysisFatty acid hydratasesHigh regioselectivity in the conversion of unsaturated fatty acids.Production of specific hydroxy fatty acids for use as chemical building blocks. wur.nl
Directing Group StrategyUse of weakly coordinating auxiliaries with Palladium catalysts.Enables C(sp3)-H activation at specific sites.Streamlined synthesis of complex, amine-containing molecules. researchgate.net

Exploration of New Bioactive Molecule Synthesis Pathways from Nicotinate Scaffolds

The nicotinate scaffold, a core component of Ethyl 4,6-dichloro-5-nitronicotinate, is a privileged structure in medicinal chemistry. nih.govmdpi.com Nitrogen-containing heterocycles are fundamental to a vast range of natural products and pharmaceuticals. mdpi.com The nitro group, in particular, is a key feature in many bioactive aromatic compounds. nih.gov

Research has demonstrated that nitropyridine derivatives can be transformed into a variety of potent biological agents. For example, they serve as precursors for Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. nih.gov The synthetic pathway often involves nucleophilic substitution of chloro groups and reduction of the nitro group, followed by coupling with other molecular fragments. nih.gov Similarly, nicotinamide (B372718) derivatives with a diarylamine scaffold have been synthesized and shown to exhibit fungicidal activity by inhibiting the enzyme succinate (B1194679) dehydrogenase. nih.gov

Future opportunities in this area include:

Diversity-Oriented Synthesis (DOS): Using the nicotinate scaffold as a starting point to generate large libraries of compounds with high scaffold diversity. nih.govresearchgate.net This can be achieved by systematically varying building blocks and reaction pathways to explore new areas of chemical space. nih.gov

Natural Product-Inspired Synthesis: Designing and synthesizing novel chemotypes based on the core structures of known natural products that contain the indolo[2,3-a]quinolizine (B11887597) scaffold, which can be accessed from tryptamine-derived precursors. researchgate.net

Scaffold Functionalization: Developing innovative methods to modify scaffolds with bioactive molecules to enhance their therapeutic potential, such as promoting cell recruitment for tissue regeneration. researchgate.netopenbiomedicalengineeringjournal.com

By leveraging the nicotinate core, researchers can continue to discover and develop new molecules with potential applications in medicine and agriculture. nih.govnih.gov

Table 2: Examples of Bioactive Molecules from Nicotinate-Related Scaffolds
Scaffold/PrecursorResulting Bioactive Compound ClassReported Biological ActivityReference
2-Chloro-5-methyl-3-nitropyridineSubstituted amidesJanus kinase 2 (JAK2) inhibition nih.gov
2,6-Dichloro-3-nitropyridineComplex heterocyclic derivativesGlycogen synthase kinase-3 (GSK3) inhibition nih.gov
Nicotinamide derivativesDiarylamine-modified nicotinamidesFungicidal activity (Botrytis cinerea) nih.gov
2-Amino-5-nitropyridineNitropyridine linked 4-arylidenethiazolidin-4-onesAnticancer activity (MCF-7 cells) nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a major leap forward for chemical research and pharmaceutical development. acs.orgyoutube.com These technologies offer enhanced control, safety, and efficiency, making them ideal for the synthesis and screening of nicotinate derivatives. youtube.compharmaron.com

A process intensification study on the hydrogenation of ethyl nicotinate using a flow reactor demonstrated significantly high throughput for both partial and full hydrogenation products. capes.gov.br Flow chemistry allows for reactions to be conducted at temperatures above their normal boiling points, increasing reaction rates, and enables the safe in-situ generation of hazardous intermediates. youtube.com This precise control over reaction parameters like temperature, pressure, and stoichiometry leads to improved selectivity and reproducibility. youtube.com

Future integration of this compound chemistry with these platforms will enable:

Rapid Library Generation: Automated flow chemistry systems can be programmed to perform multi-step syntheses and generate large libraries of diverse compounds for high-throughput screening. acs.orgyoutube.comresearchgate.net This accelerates the hit-to-lead phase of drug discovery. youtube.com

Seamless Scale-Up: Processes developed on a lab-scale flow reactor can be directly scaled to produce kilogram quantities without extensive re-optimization, facilitating rapid access to larger amounts of promising compounds for further testing. pharmaron.com

Integration with Analytics: Combining flow synthesis with in-line analytical techniques, such as chromatography, allows for real-time monitoring and optimization of reactions, as well as immediate testing of the synthesized compounds' biological activity. acs.org

By adopting these modern synthetic tools, researchers can overcome challenges associated with traditional batch processes and significantly shorten the timeline for discovering novel and valuable molecules derived from this compound. youtube.compharmaron.com

Table 3: Advantages of Flow Chemistry for Nicotinate Derivative Synthesis
AdvantageDescriptionImpact on DiscoveryReference
Enhanced SafetySmall reactor volumes and efficient heat exchange minimize risks associated with exothermic or hazardous reactions.Enables the use of a wider range of reactive intermediates and conditions. youtube.com
Precise ControlSuperior control over temperature, pressure, and residence time.Improves reaction selectivity, yield, and reproducibility. youtube.com
High Throughput & AutomationEnables rapid, automated synthesis of compound libraries.Accelerates the generation of diverse molecules for screening and lead optimization. youtube.comresearchgate.net
Efficient Scale-UpScaling is achieved by running the system for a longer duration ("scaling out") rather than using larger reactors.Reduces the time and resources needed to move from milligram-scale discovery to gram/kilogram production. pharmaron.com

Q & A

Q. How can researchers optimize the synthesis of Ethyl 4,6-dichloro-5-nitronicotinate to improve yield and purity?

  • Methodological Answer : Focus on stepwise functionalization of the pyridine ring. Begin with nitration followed by chlorination, leveraging protocols analogous to dichlorinated nitrile synthesis (e.g., controlled temperature for nitration at 0–5°C and chlorination using POCl₃ at reflux) . Monitor intermediates via TLC/HPLC and purify using column chromatography with ethyl acetate/hexane gradients. Ensure anhydrous conditions to minimize hydrolysis of ester groups.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring.
  • FT-IR to identify nitro (1520–1350 cm⁻¹) and ester (1740–1710 cm⁻¹) functional groups.
  • LC-MS for molecular ion validation and purity assessment (>95% by peak integration).
  • Elemental analysis to verify stoichiometry.
    Report discrepancies between calculated and observed values, as seen in safety data sheets for structurally similar compounds .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) in a fume hood.
  • Avoid contact with incompatible materials (e.g., strong oxidizers) due to potential decomposition into nitrogen oxides (NOₓ) and carbon oxides .
  • In case of spills, contain using sand/vermiculite and dispose via licensed hazardous waste services .
  • Note: Acute toxicity data for this compound is unavailable; assume high hazard potential and conduct pilot toxicity assays (e.g., Ames test) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Perform DFT calculations (e.g., Gaussian) to map electron density on the pyridine ring, identifying electrophilic sites (C-4/C-6 chlorides).
  • Compare activation energies for SNAr (nucleophilic aromatic substitution) at varying pH.
  • Validate predictions experimentally via kinetic studies (e.g., reaction with amines under controlled conditions).

Q. How should researchers address conflicting data on the thermal stability of this compound?

  • Methodological Answer :
  • Conduct thermogravimetric analysis (TGA) and DSC to determine decomposition onset temperatures.
  • Compare results with literature analogs (e.g., decomposition at >150°C for nitropyridine esters).
  • If decomposition occurs, analyze gaseous byproducts via GC-MS to confirm NOₓ/CO release .
  • Reconcile discrepancies by standardizing experimental conditions (heating rate, atmosphere).

Q. What strategies mitigate ecological risks when disposing of this compound waste?

  • Methodological Answer :
  • Perform biodegradability assays (OECD 301) if no ecotoxicity data exists .
  • Use advanced oxidation processes (e.g., Fenton’s reagent) to degrade nitro groups into less toxic intermediates.
  • Collaborate with regulatory bodies to classify waste under hazardous categories (e.g., UN GHS) .

Methodological and Reporting Standards

Q. How to ensure reproducibility in studies involving this compound?

  • Methodological Answer :
  • Document synthetic steps in detail (solvents, catalysts, reaction times) per IUPAC guidelines.
  • Include raw spectral data (NMR, MS) in supplementary materials, as recommended for rigorous reporting .
  • For novel derivatives, provide purity thresholds (>95%) and characterization benchmarks .

Q. How to design experiments assessing the compound’s potential as a pharmacophore?

  • Methodological Answer :
  • Use structure-activity relationship (SAR) studies:
  • Modify substituents (e.g., replace chloride with methoxy) and test biological activity.
  • Screen against target enzymes (e.g., kinases) via fluorescence-based assays.
  • Cross-reference cytotoxicity data from structurally related nitroaromatics .

Data Presentation Guidelines

Q. How to present large datasets (e.g., kinetic studies) in publications?

  • Methodological Answer :
  • Summarize key processed data (rate constants, R² values) in main tables.
  • Include raw datasets (time vs. conversion) in appendices or supplementary files .
  • Use error bars and uncertainty analysis (e.g., ±SD from triplicate runs) for graphical data.

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Ethyl 4,6-dichloro-5-nitronicotinate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.